molecular formula C11H7ClO3 B14464789 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione CAS No. 69009-33-2

3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B14464789
CAS No.: 69009-33-2
M. Wt: 222.62 g/mol
InChI Key: XFTUGNYHMOMVDH-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring substituted with a chlorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione typically involves the reaction of 4-methoxyphenyl-substituted cyclobutene with chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyphenylcyclobutene reacts with squaric acid dichloride in the presence of a chlorinating agent such as oxalyl chloride . The reaction is carried out in anhydrous diethyl ether to ensure the solubility of the reactants and to facilitate the precipitation of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

69009-33-2

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

3-chloro-4-(4-methoxyphenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H7ClO3/c1-15-7-4-2-6(3-5-7)8-9(12)11(14)10(8)13/h2-5H,1H3

InChI Key

XFTUGNYHMOMVDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl

Origin of Product

United States

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